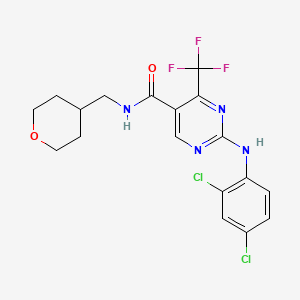

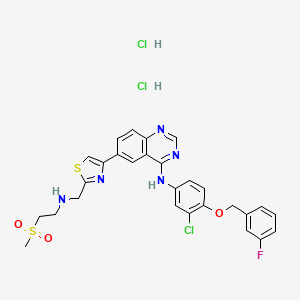

![molecular formula C21H15N5O3S2 B1672547 4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide CAS No. 222036-17-1](/img/structure/B1672547.png)

4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide

Vue d'ensemble

Description

GW8510 is a cyclin kinase 2 (CDK2) inhibitor.

Applications De Recherche Scientifique

Cell Cycle Regulation

GW8510 is known to block the G1 to S transition in cell cycles. It has been shown to reduce BrdU incorporation and inhibit the phosphorylation of Rb protein, a CDK2 substrate, in cultured diploid fibroblasts. This action suggests its potential use in studying cell cycle regulation and its checkpoints .

Cancer Treatment Synergy

Research indicates that GW8510 can synergize with anticancer agents like gemcitabine to inhibit cell viability and migration, particularly in PANC-1 cells. It significantly decreases RRM2 protein levels, which is a promising avenue for cancer treatment research .

Anti-Aging and Cellular Senescence

GW8510 has been found to ameliorate cellular senescence by enhancing mitochondrial function and decreasing markers associated with senescence such as SA-β-gal staining, p21, and SASP marker expression. It also rescues age-related histomorphological changes in various mouse tissues, positioning it as a potential compound for anti-aging research .

Diabetes Research

In the context of diabetes, GW8510 has been reported to up-regulate insulin expression in mouse alpha cells and enhance insulin secretion in dissociated human islets. This suggests its application in diabetes research, particularly concerning insulin regulation and potential therapeutic avenues .

RRM2 Inhibition

GW8510 specifically inhibits RRM2 protein expression without altering RRM1 expression. This specificity makes it an attractive compound for developing novel specific RRM2 inhibitors, which could have implications in cancer therapy and other diseases where RRM2 plays a role .

Mécanisme D'action

Target of Action

GW8510, also known as 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide, is primarily an inhibitor of cyclin-dependent kinase-2 (CDK2) . CDKs are serine-threonine kinases crucial for cell cycle progression . They function as kinases only in complex with cyclins .

Mode of Action

GW8510 selectively inhibits CDK2 with an IC50 of 10 nM . It also inhibits CDK1 and CDK4 with IC50s of 110 nm and 130 nM, respectively . GW8510 blocks the G1 to S transition in the cell cycle . Treatment of cultured diploid fibroblasts with GW8510 reduced BrdU incorporation and inhibited the phosphorylation of Rb protein, a CDK2 substrate .

Biochemical Pathways

The inhibition of CDK2 by GW8510 affects the cell cycle progression. Progression through the four phases of the cell division cycle (G1, S, G2, and M) is controlled by the formation and degradation of CDK-cyclin complexes . By blocking the G1 to S transition, GW8510 effectively halts the cell cycle .

Pharmacokinetics

It is noted that gw8510 is soluble in dmso at 18 mg/ml , which may influence its bioavailability and distribution.

Result of Action

GW8510 has been shown to reduce the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also ameliorates cellular senescence by enhancing mitochondrial function, decreasing SA-β-gal staining, p21 and SASP marker expression, and rescues age-related histomorphological changes in mouse hippocampus, heart, kidney, and liver .

Action Environment

It is noted that gw8510 can extend the lifespan of yeast, and c57bl/6j or icr mice by 9218%, 319%, and 1429%, respectively . This suggests that the compound’s action, efficacy, and stability may be influenced by the biological environment in which it is applied.

Propriétés

IUPAC Name |

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIYBIKHDLGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide | |

CAS RN |

222036-17-1 | |

| Record name | GW8510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

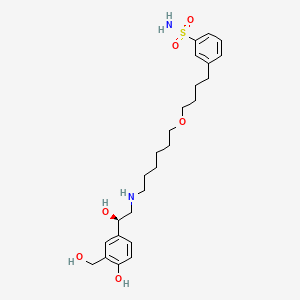

![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)

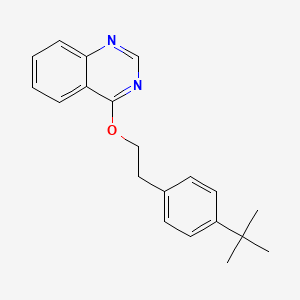

![5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1672474.png)

![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)

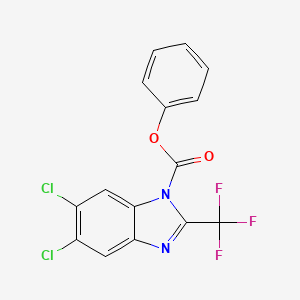

![N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B1672478.png)

![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)

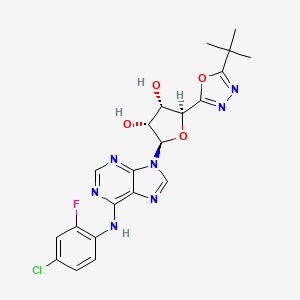

![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethenesulfonamide](/img/structure/B1672481.png)

![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)